8-Bromo-3-fluoroisoquinoline
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Overview
Description
8-Bromo-3-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are known for their nitrogen-containing heteroaromatic structure, which consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the direct bromination and fluorination of isoquinoline using bromine and fluorine sources under controlled conditions. For instance, the reaction of isoquinoline with bromine in the presence of a catalyst such as iron(III) bromide can yield 8-bromoisoquinoline. Subsequent fluorination using a fluorinating agent like Selectfluor can produce this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalysts and optimized reaction conditions can enhance the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-fluoroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substituted isoquinolines with various functional groups.
- Oxidized or reduced derivatives of this compound .
Scientific Research Applications
8-Bromo-3-fluoroisoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 8-Bromo-3-fluoroisoquinoline is largely dependent on its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
8-Bromo-3-fluoroquinoline: Similar in structure but with a quinoline backbone instead of isoquinoline.
5-Bromo-8-fluoroisoquinoline: Another halogenated isoquinoline with different substitution patterns.
3-Fluoroisoquinoline: Lacks the bromine atom but shares the fluorinated isoquinoline structure.
Uniqueness: 8-Bromo-3-fluoroisoquinoline is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the isoquinoline framework can lead to distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5BrFN |
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Molecular Weight |
226.04 g/mol |
IUPAC Name |
8-bromo-3-fluoroisoquinoline |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H |
InChI Key |
QLSFMXPZVPGIFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Br)F |
Origin of Product |
United States |
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